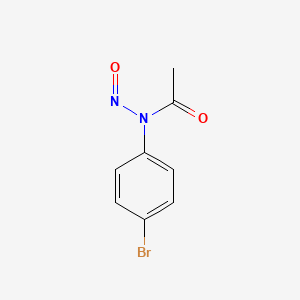
3,5-Diethyl-1-methylthiopyran 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-1-methylthiopyran 1-oxide is an organic compound with the molecular formula C10H16OS It is characterized by a six-membered ring structure containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-methylthiopyran 1-oxide typically involves the oxidation of 3,5-Diethyl-1-methylthiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agent and reaction conditions can be optimized based on the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diethyl-1-methylthiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the corresponding thiopyran.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiopyran.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Diethyl-1-methylthiopyran 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-1-methylthiopyran 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diethyl-1-methylthiopyran: The parent compound without the oxide group.
3,5-Diethyl-1-methylsulfoxide: An oxidized form with a sulfoxide group.
3,5-Diethyl-1-methylsulfone: A further oxidized form with a sulfone group.
Uniqueness
3,5-Diethyl-1-methylthiopyran 1-oxide is unique due to its specific oxidation state and the presence of both sulfur and oxygen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
32398-61-1 |
|---|---|
Fórmula molecular |
C10H16OS |
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
3,5-diethyl-1-methylthiopyran 1-oxide |
InChI |
InChI=1S/C10H16OS/c1-4-9-6-10(5-2)8-12(3,11)7-9/h6-8H,4-5H2,1-3H3 |
Clave InChI |
RTBJVFURXROSRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CS(=C1)(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)
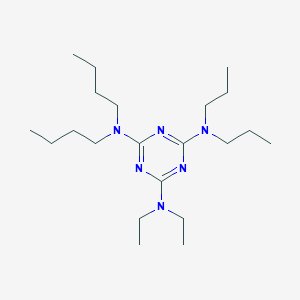

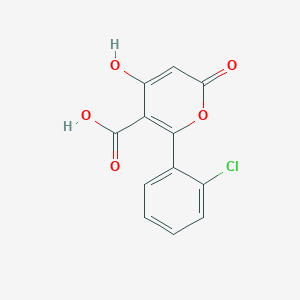


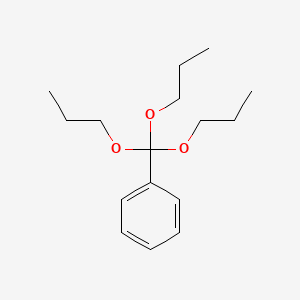
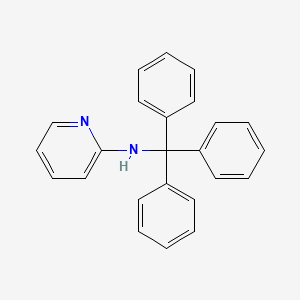

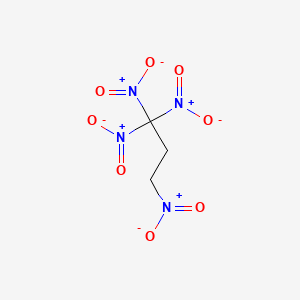
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

